molecular formula C7H6ClF3N2 B1412809 3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine CAS No. 1805479-58-6

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine

Cat. No.: B1412809
CAS No.: 1805479-58-6
M. Wt: 210.58 g/mol
InChI Key: OCHANCNEYMSTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride can be employed . This method allows for the efficient introduction of both chlorine and trifluoromethyl groups into the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other reduced products.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and heterocyclic compounds, which can have significant biological and chemical properties.

Scientific Research Applications

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and chloromethyl groups can form covalent bonds with biological molecules, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridines, such as:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Amino-5-(trifluoromethyl)pyridine

Uniqueness

What sets 3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine apart from these similar compounds is the specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-3-5-4(12)1-2-6(13-5)7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHANCNEYMSTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine
Reactant of Route 5
3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine
Reactant of Route 6
3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.